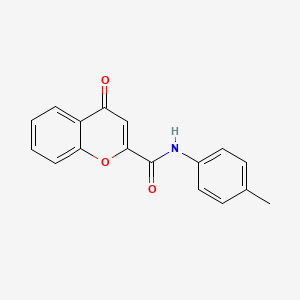

N-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide

Description

N-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic chromene derivative characterized by a benzopyran-4-one core substituted with a carboxamide group at position 2, linked to a 4-methylphenyl moiety. Chromene derivatives are widely studied for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . Structural analyses of similar compounds (e.g., crystallography via SHELX software) highlight the role of weak intermolecular interactions (C–H⋯N/π–π) in stabilizing crystal packing .

Properties

IUPAC Name |

N-(4-methylphenyl)-4-oxochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c1-11-6-8-12(9-7-11)18-17(20)16-10-14(19)13-4-2-3-5-15(13)21-16/h2-10H,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRXKPFTYUVBRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the reaction of 4-oxo-4H-chromene-2-carboxylic acid with 4-methylaniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production time. The use of microreactor technology can also enhance the efficiency of the synthesis process by providing precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the amide group.

Scientific Research Applications

N-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways and gene expression . The exact molecular targets and pathways involved can vary depending on the specific biological context and the type of cells or organisms being studied .

Comparison with Similar Compounds

Positional Isomerism: 2-Oxo vs. 3-Oxo Substitution

2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide ():

This compound features a carboxamide at position 3 and a sulfamoylphenyl group. The sulfamoyl substituent increases polarity compared to the 4-methylphenyl group in the target compound, likely altering solubility and biological target specificity. Synthesis involves acetic acid/sodium acetate under reflux, differing from methods used for the target compound .N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide ():

Substitution at position 3 with a 4-methoxyphenethyl group introduces bulkier and more electron-rich substituents. The methoxy group may enhance hydrogen-bonding interactions, affecting pharmacokinetics. Synthetic routes use ethyl 2-oxo-2H-chromene-3-carboxylate as an intermediate, a strategy adaptable to other chromene derivatives .

Key Insight : Positional isomerism (2- vs. 3-carboxamide) influences electronic distribution and steric effects, impacting biological activity and crystallinity .

Functional Group Modifications

N-{4-[Methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide ():

Incorporates a sulfamoylphenyl group, increasing molecular weight and hydrogen-bonding capacity. Such modifications may improve binding to enzymes like carbonic anhydrases but reduce oral bioavailability due to higher polarity .

Key Insight : Functional groups (e.g., sulfamoyl, nitro) tailor compounds for specific targets but may trade off pharmacokinetic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.